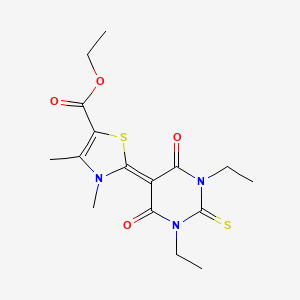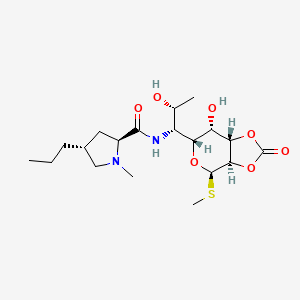
Tricyclopentylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclopentylmethane is an organic compound with the molecular formula C₁₆H₂₈ and a molecular weight of 220.3935 g/mol It is a hydrocarbon consisting of a methane core bonded to three cyclopentyl groups
準備方法
Synthetic Routes and Reaction Conditions: Tricyclopentylmethane can be synthesized through the reaction of cyclopentylmagnesium bromide with trichloromethane (chloroform) under controlled conditions. The reaction typically involves the use of a Grignard reagent, which is prepared by reacting cyclopentyl bromide with magnesium in anhydrous ether. The Grignard reagent is then reacted with chloroform to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Tricyclopentylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclopentylmethanol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the stability of the cyclopentyl groups.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under the influence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products:
Oxidation: Tricyclopentylmethanol.
Halogenation: Tricyclopentylmethyl chloride or bromide.
科学的研究の応用
Tricyclopentylmethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tricyclopentylmethane is primarily related to its chemical reactivity. The compound’s structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to the formation of different products. These reactions are facilitated by the presence of reactive sites on the cyclopentyl groups.
類似化合物との比較
Cyclopentylmethane: Similar structure but with only one cyclopentyl group.
Dicyclopentylmethane: Contains two cyclopentyl groups.
Triphenylmethane: Similar tricyclic structure but with phenyl groups instead of cyclopentyl groups.
Uniqueness: Tricyclopentylmethane is unique due to the presence of three cyclopentyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
3752-92-9 |
|---|---|
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC名 |
dicyclopentylmethylcyclopentane |
InChI |
InChI=1S/C16H28/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h13-16H,1-12H2 |
InChIキー |
NOTANCVPTDLROZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(C2CCCC2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


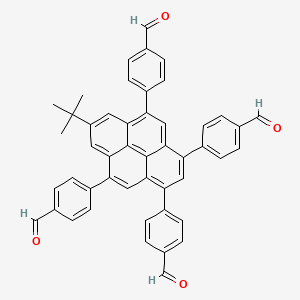

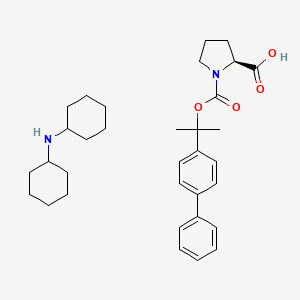
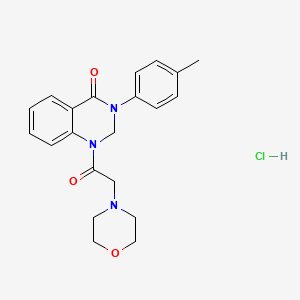
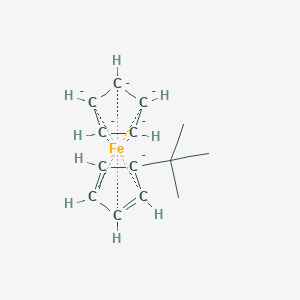
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
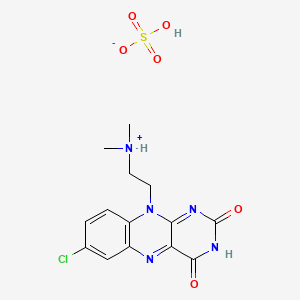
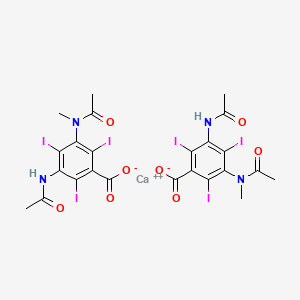
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
